molecular formula C11H12N2S B2965612 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine CAS No. 139331-69-4

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine

Cat. No.: B2965612
CAS No.: 139331-69-4
M. Wt: 204.29
InChI Key: ZNNICKYRKHFDDV-UHFFFAOYSA-N
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Description

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound with the molecular formula C11H12N2S. It is characterized by a fused ring system that includes a naphthalene ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6H,7H,8H,9H-naphtho[1,2-d][1,3]oxazol-2-amine
  • 6H,7H,8H,9H-naphtho[1,2-d][1,3]imidazol-2-amine
  • 6H,7H,8H,9H-naphtho[1,2-d][1,3]benzothiazol-2-amine

Uniqueness

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine is unique due to the presence of both a naphthalene ring and a thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h5-6H,1-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNICKYRKHFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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